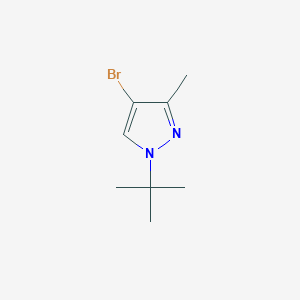![molecular formula C12H12F3NO3 B1522793 2-アセトアミド-2-[3-(トリフルオロメチル)フェニル]プロパン酸 CAS No. 1251924-28-3](/img/structure/B1522793.png)
2-アセトアミド-2-[3-(トリフルオロメチル)フェニル]プロパン酸
説明
“2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid” is a chemical compound with the molecular formula C12H12F3NO3 and a molecular weight of 275.22 .
Molecular Structure Analysis
The molecular structure of “2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid” consists of 12 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving “2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid” are not available, it’s known that pinacol boronic esters, which are similar compounds, can undergo catalytic protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid” include a molecular weight of 275.22 . Unfortunately, the data on its density, boiling point, melting point, and flash point are not available .科学的研究の応用
医薬品開発
2-アセトアミド-2-[3-(トリフルオロメチル)フェニル]プロパン酸のような化合物中のトリフルオロメチル基は、医薬品の生物活性と代謝安定性を高めることが知られています 。この化合物は、特に有効成分の親油性と生物学的利用能を高めるための創薬における潜在的な用途について調査することができます。
農薬製剤
トリフルオロメチル基を持つ化合物は、分解に対する耐性とさまざまな生物学的標的と相互作用する能力があるため、農薬によく使用されます 。2-アセトアミド-2-[3-(トリフルオロメチル)フェニル]プロパン酸は、除草剤や殺虫剤の開発における前駆体または有効成分として役立ちます。
材料科学
材料科学では、フッ素化化合物を組み込むことで、高い熱安定性や耐薬品性などのユニークな特性を持つ材料を生み出すことができます 。2-アセトアミド-2-[3-(トリフルオロメチル)フェニル]プロパン酸をポリマーやコーティングに適用する研究は、産業用先進材料の開発につながる可能性があります。
触媒
トリフルオロメチル基は、触媒反応の反応性と選択性に影響を与える可能性があります 。2-アセトアミド-2-[3-(トリフルオロメチル)フェニル]プロパン酸は、触媒システムにおけるリガンドまたは修飾剤として検討され、化学反応の効率を向上させることができます。
医用画像
フッ素化化合物は、特に陽電子放出断層撮影(PET)スキャンにおいて、医用画像の分野で極めて重要です 。問題の化合物は、放射性同位体で標識することにより、造影剤として機能し、さまざまな健康状態の診断とモニタリングを支援することができます。
化学合成
この化合物は、有機合成におけるビルディングブロックとして使用され、トリフルオロメチル含有分子の広範なアレイを合成するための経路を提供することができます 。その独特の構造は、特定の薬理作用を持つ複雑な分子の作成を促進する可能性があります。
特性
IUPAC Name |
2-acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c1-7(17)16-11(2,10(18)19)8-4-3-5-9(6-8)12(13,14)15/h3-6H,1-2H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAZKNJZYGILFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C1=CC(=CC=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1251924-28-3 | |
| Record name | 2-acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















